molecular formula C11H10ClN5O3S3 B11406325 5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11406325
M. Wt: 391.9 g/mol
InChI Key: JKAWMMSNOQJJOG-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using reagents such as methylsulfonyl chloride.

    Formation of the Thiadiazole Ring: This involves the cyclization of appropriate precursors to form the thiadiazole ring.

    Coupling of the Thiadiazole and Pyrimidine Rings: This step involves the coupling of the two rings through appropriate linkers and under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can occur at various functional groups, including the nitro and sulfonyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for the synthesis of biologically active compounds.

    Medicine: It may have potential as a drug candidate or as a lead compound for the development of new therapeutics.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfonyl)pyrimidine: A simpler compound with similar functional groups.

    N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: A compound with a similar core structure but lacking the chloro and methylsulfonyl groups.

Uniqueness

The uniqueness of 5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10ClN5O3S3

Molecular Weight

391.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H10ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h3,5H,1,4H2,2H3,(H,15,16,18)

InChI Key

JKAWMMSNOQJJOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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